[4-(2-Fluorophenyl)piperazin-1-yl](2-phenylcyclopropyl)methanone
Overview
Description
4-(2-Fluorophenyl)piperazin-1-ylmethanone: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a fluorophenyl group and a phenylcyclopropyl methanone moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 4-(2-Fluorophenyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution with the fluorophenyl group. The phenylcyclopropyl methanone moiety is then introduced through a series of reactions, including cyclopropanation and acylation. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Cyclization: The piperazine ring can undergo cyclization reactions under specific conditions, forming different cyclic structures
Scientific Research Applications
4-(2-Fluorophenyl)piperazin-1-ylmethanone:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
When compared to similar compounds, 4-(2-Fluorophenyl)piperazin-1-ylmethanone stands out due to its unique combination of a fluorophenyl group and a phenylcyclopropyl methanone moiety. Similar compounds include:
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
(E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one: A compound related to donepezil, used in pharmaceutical applications.
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(2-phenylcyclopropyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c21-18-8-4-5-9-19(18)22-10-12-23(13-11-22)20(24)17-14-16(17)15-6-2-1-3-7-15/h1-9,16-17H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVSTYBSWLJBDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3CC3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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